molecular formula C6H14N2 B150883 (1S,2S)-(+)-1,2-Diaminocyclohexane CAS No. 21436-03-3

(1S,2S)-(+)-1,2-Diaminocyclohexane

Cat. No. B150883
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-WDSKDSINSA-N
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Patent
US04598058

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
CUSTOM
Type
CUSTOM
Details
being kept at 140° C
CUSTOM
Type
CUSTOM
Details
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCN
Name
Type
product
Smiles
NC1C(CCCC1)N
Name
Type
product
Smiles
NC1C(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598058

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
CUSTOM
Type
CUSTOM
Details
being kept at 140° C
CUSTOM
Type
CUSTOM
Details
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCN
Name
Type
product
Smiles
NC1C(CCCC1)N
Name
Type
product
Smiles
NC1C(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598058

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
CUSTOM
Type
CUSTOM
Details
being kept at 140° C
CUSTOM
Type
CUSTOM
Details
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCN
Name
Type
product
Smiles
NC1C(CCCC1)N
Name
Type
product
Smiles
NC1C(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598058

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
CUSTOM
Type
CUSTOM
Details
being kept at 140° C
CUSTOM
Type
CUSTOM
Details
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCN
Name
Type
product
Smiles
NC1C(CCCC1)N
Name
Type
product
Smiles
NC1C(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598058

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
CUSTOM
Type
CUSTOM
Details
being kept at 140° C
CUSTOM
Type
CUSTOM
Details
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCN
Name
Type
product
Smiles
NC1C(CCCC1)N
Name
Type
product
Smiles
NC1C(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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